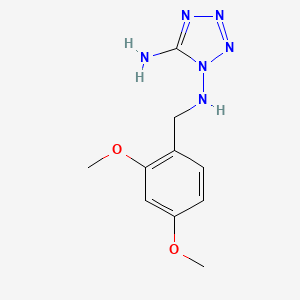![molecular formula C27H19NO5 B11468452 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11468452.png)
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that features a complex molecular structure It contains a xanthene core, a benzodioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then coupled with a phenyl group. The xanthene core is introduced through a series of condensation reactions, and the final carboxamide group is added via amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The benzodioxole moiety is known to interact with biological systems, potentially contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
Uniqueness
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H19NO5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H19NO5/c29-27(26-20-5-1-3-7-22(20)33-23-8-4-2-6-21(23)26)28-17-9-11-18(12-10-17)32-19-13-14-24-25(15-19)31-16-30-24/h1-15,26H,16H2,(H,28,29) |
InChI Key |
IJZWUWBCKHTHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-bromoimidazo[1,2-a]pyridin-2-yl)-6-(4-fluorophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11468383.png)
![3-[(2-chlorophenyl)methylsulfanyl]-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11468387.png)
![4-Chloro-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11468389.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2,3,3-tetrafluoropropanamide](/img/structure/B11468394.png)
![3-(2,6-dichlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11468396.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11468400.png)
![3-[(4-Methylphenyl)carbonyl]-2-(2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11468404.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide](/img/structure/B11468406.png)

![Dimethyl 2-{[(2-isopropyl-5-methylcyclohexyl)carbonyl]amino}succinate](/img/structure/B11468411.png)
![2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11468414.png)

![4-{2,5-dimethyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11468428.png)
![methyl [7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11468432.png)
